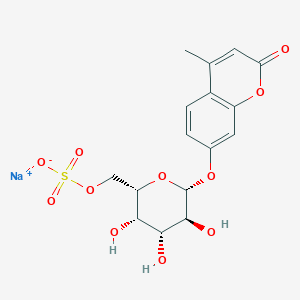
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is a fluorogenic substrate used in various biochemical assays. This compound is particularly valuable in the study of enzyme activities, especially those involving glycosidases and sulfatases. The compound’s structure allows it to release a fluorescent signal upon enzymatic cleavage, making it a useful tool in both research and diagnostic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt typically involves multiple steps. The process begins with the preparation of 4-methylumbelliferone, which is then glycosylated with I(2)-D-galactopyranoside. The final step involves the sulfation of the galactopyranoside moiety to introduce the sulphate group at the 6-position. The reaction conditions often require the use of protecting groups to ensure selective sulfation and glycosylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reactions typically require the presence of glycosidases or sulfatases. The reactions are often carried out in buffered aqueous solutions at physiological pH to mimic biological conditions .
Major Products
The major product of the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which emits fluorescence upon excitation. This property is exploited in various assays to measure enzyme activity .
Wissenschaftliche Forschungsanwendungen
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is widely used in scientific research due to its fluorogenic properties. It is employed in:
Biochemistry: To study enzyme kinetics and substrate specificity.
Molecular Biology: As a substrate in assays to detect and quantify specific enzymes.
Medicine: In diagnostic tests for enzyme deficiencies and metabolic disorders.
Industry: In quality control processes to ensure the activity of enzyme preparations
Wirkmechanismus
The compound functions as a substrate for specific enzymes, such as glycosidases and sulfatases. Upon enzymatic cleavage, the glycosidic bond is broken, releasing 4-methylumbelliferone. This release results in a fluorescent signal that can be measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylumbelliferyl 2-Sulfamino-2-deoxy-Alpha-D-glucopyranoside Sodium Salt
- 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid sodium salt
- 4-Methylumbelliferyl α-L-idopyranosiduronic acid sodium salt
Uniqueness
4-Methylumbelliferyl I(2)-D-galactopyranoside-6-sulphate sodium salt is unique due to its specific substrate properties for glycosidases and sulfatases. Its ability to release a fluorescent signal upon enzymatic cleavage makes it particularly valuable in assays where sensitivity and specificity are crucial .
Eigenschaften
Molekularformel |
C16H17NaO11S |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
sodium;[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11-,13+,14+,15-,16-;/m0./s1 |
InChI-Schlüssel |
KHTOBGQRIASILC-KVVUHLMJSA-M |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



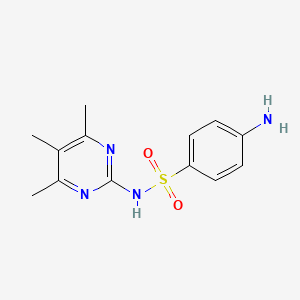
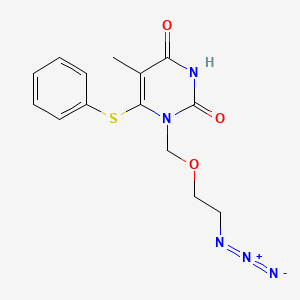


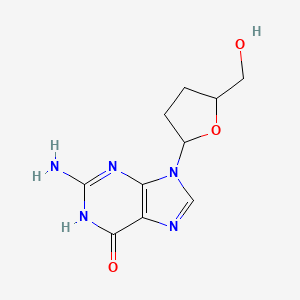
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
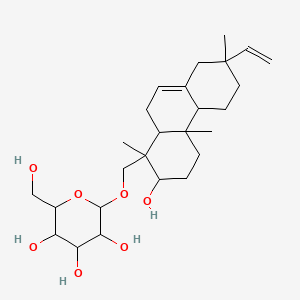

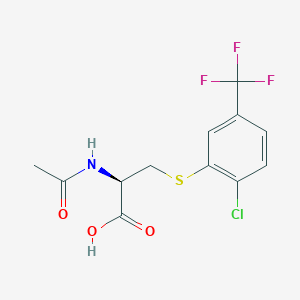

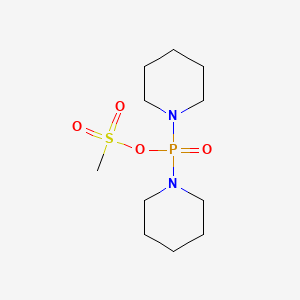

![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
